D-leucyl-D-leucine

Übersicht

Beschreibung

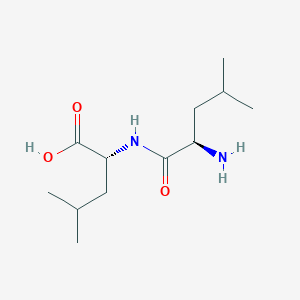

D-leucyl-D-leucine: is a dipeptide composed of two D-leucine amino acids linked by a peptide bond. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. D-leucine itself is an enantiomer of the naturally occurring L-leucine, and the combination of two D-leucine molecules in a dipeptide form can exhibit unique properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-leucyl-D-leucine typically involves the coupling of two D-leucine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers for high-throughput production. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as high-performance liquid chromatography (HPLC) or preparative chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: D-leucyl-D-leucine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The peptide bond can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or esters

Wissenschaftliche Forschungsanwendungen

Chemistry

D-leucyl-D-leucine serves as a model compound in peptide chemistry for studying:

- Peptide Bond Formation : Investigating the stability and reactivity of peptide bonds.

- Peptide Synthesis Methodologies : Developing new techniques for synthesizing peptides.

- Peptide-based Materials : Designing materials with specific properties for various applications.

Biology

In biological research, this compound is utilized to:

- Study D-Amino Acids : Investigating the role of D-amino acids in protein structure and function.

- Protein Folding and Stability : Understanding how dipeptides influence protein interactions and stability.

- Development of Therapeutic Agents : Designing peptide-based drugs that leverage the unique properties of D-amino acids.

Medicine

This compound's unique properties make it a promising candidate for:

- Drug Design : Its resistance to enzymatic degradation is advantageous for developing stable therapeutic agents.

- Metabolic Regulation : Influencing metabolic pathways through the activation of the mTORC1 signaling pathway, which is crucial for protein synthesis and muscle growth.

Industry

In industrial applications, this compound is employed in:

- Peptide-based Materials Production : Creating hydrogels and nanomaterials for drug delivery systems.

- Tissue Engineering : Developing scaffolds that mimic natural extracellular matrices.

- Biosensing Technologies : Utilizing its properties in biosensors for detecting biological molecules.

Case Study 1: Muscle Protein Synthesis

Research has shown that this compound significantly enhances muscle protein synthesis (MPS) compared to L-leucine. A study demonstrated that ingestion of this dipeptide elevated plasma levels and stimulated MPS effectively in young men, indicating its potential as a dietary supplement for muscle growth .

Case Study 2: Therapeutic Applications

This compound has been investigated for its therapeutic potential in treating metabolic disorders. Its ability to activate mTORC1 suggests it could be beneficial in managing conditions such as type 2 diabetes by improving insulin sensitivity and lipid metabolism .

Wirkmechanismus

D-leucyl-D-leucine exerts its effects through interactions with specific molecular targets and pathways. One of the key pathways involved is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. D-leucine, a component of this compound, is known to activate mTORC1, which plays a crucial role in regulating cell growth, metabolism, and protein synthesis. The activation of mTORC1 by this compound involves the binding of D-leucine to specific receptors or transporters, leading to downstream signaling events that promote anabolic processes .

Vergleich Mit ähnlichen Verbindungen

L-leucyl-L-leucine: A dipeptide composed of two L-leucine molecules, commonly found in nature and used in various biological processes.

L-leucyl-D-leucine: A dipeptide with one L-leucine and one D-leucine, exhibiting different properties compared to D-leucyl-D-leucine.

D-leucyl-L-leucine: Another dipeptide variant with one D-leucine and one L-leucine, showing unique biological activities .

Uniqueness: this compound is unique due to its composition of two D-leucine molecules, which imparts distinct properties such as increased resistance to enzymatic degradation and altered biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

D-Leucyl-D-leucine is a dipeptide composed of two D-leucine amino acids. This compound has garnered attention in recent years due to its potential biological activities, particularly in relation to protein synthesis, metabolic regulation, and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential clinical implications.

This compound interacts with various cellular pathways, primarily influencing protein synthesis and metabolism. The compound is believed to affect the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which plays a crucial role in cell growth and survival. Leucine, in general, is known to activate mTORC1, leading to enhanced protein synthesis and muscle growth. Studies suggest that this compound may mimic these effects through similar mechanisms.

Table 1: Key Mechanisms Influenced by this compound

| Mechanism | Description |

|---|---|

| mTORC1 Activation | Stimulates protein synthesis and cell growth through activation of mTORC1 signaling pathways. |

| Amino Acid Transport | May enhance the uptake of leucine and other amino acids via specific transporters. |

| Metabolic Regulation | Influences metabolic pathways related to energy production and utilization. |

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Protein Synthesis : this compound has been shown to stimulate muscle protein synthesis (MPS) more effectively than L-leucine alone, suggesting a potential advantage in dietary supplementation for athletes and individuals undergoing rehabilitation .

- Cellular Growth : The compound may enhance cellular growth by promoting anabolic processes through mTORC1 activation, which is critical for muscle hypertrophy and recovery .

- Neuroprotective Properties : Some studies suggest that this compound could have neuroprotective effects, potentially aiding in conditions like neurodegeneration due to its influence on metabolic pathways .

Case Studies

Several studies have investigated the effects of this compound in various contexts:

- Athletic Performance : A study involving young male athletes demonstrated that ingestion of this compound significantly elevated plasma concentrations compared to L-leucine alone, resulting in increased muscle protein turnover .

- Metabolic Disorders : Research has indicated that this compound may play a role in managing metabolic disorders by modulating insulin sensitivity and glucose metabolism .

- Neurodegenerative Diseases : Investigations into the neuroprotective properties of this compound revealed promising results in animal models of neurodegeneration, suggesting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.